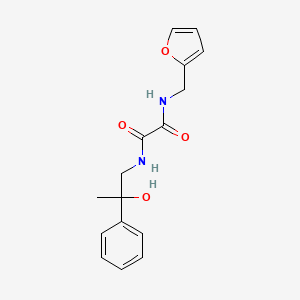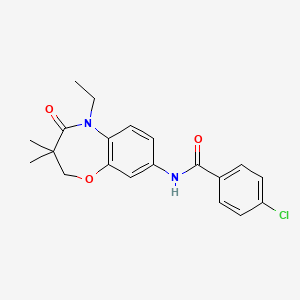
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione: is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a hexyl chain, dimethyl groups, and a phenacylsulfanyl moiety attached to the purine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of 1,3-dimethylxanthine with hexyl bromide to introduce the hexyl group
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The phenacylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenacylsulfanyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenacyl position with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, low temperature (0°C to room temperature).
Substitution: Potassium carbonate, dimethylformamide as solvent, reflux conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenacyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of purine derivatives.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenacylsulfanyl group may play a crucial role in binding to these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
- 7-Hexyl-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Hexyl-1,3-dimethyl-8-((1-naphthylmethyl)thio)-3,7-dihydro-1H-purine-2,6-dione
Comparison: Compared to these similar compounds, 7-Hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione is unique due to the presence of the phenacylsulfanyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development. The hexyl chain and dimethyl groups also contribute to its lipophilicity and overall molecular properties, differentiating it from other purine derivatives.
Propiedades
Número CAS |
487023-56-3 |
|---|---|
Fórmula molecular |
C21H26N4O3S |
Peso molecular |
414.52 |
Nombre IUPAC |
7-hexyl-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3S/c1-4-5-6-10-13-25-17-18(23(2)21(28)24(3)19(17)27)22-20(25)29-14-16(26)15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
Clave InChI |
WXCUCNAWBWEUHA-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)
![7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2604827.png)




![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)

